molecular formula C12H14N4O B2683393 N-ethyl-2-[(quinazolin-4-yl)amino]acetamide CAS No. 1179600-29-3

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide

Cat. No.: B2683393
CAS No.: 1179600-29-3
M. Wt: 230.271
InChI Key: YNLSRWIQBKRABZ-UHFFFAOYSA-N
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Description

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, in particular, has garnered attention for its potential use in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-ethyl-2-[(quinazolin-4-yl)amino]acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(quinazolin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects . Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways .

Comparison with Similar Compounds

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other quinazoline derivatives.

Biological Activity

N-ethyl-2-[(quinazolin-4-yl)amino]acetamide is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound possesses a quinazoline core structure, which is known for its role in various pharmacological activities. The presence of the ethyl and acetamide groups contributes to its solubility and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes or modulate receptor functions, leading to observed biological effects.

1. Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that quinazoline derivatives can effectively inhibit cancer cell proliferation. In particular, compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HepG2 and MCF7 .
CompoundCell LineIC50 (µM)
This compoundHepG218.79
Reference Drug (Doxorubicin)HepG28.55

2. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Certain quinazoline derivatives have shown potential in reducing inflammation markers and exhibiting low ulcerogenic indices, indicating a favorable safety profile .

3. Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial effects. Studies reveal that these compounds can exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various quinazoline derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound effectively inhibited cell growth, particularly in HepG2 cells with a notable reduction in viability at concentrations as low as 10 µM .

Case Study 2: Synergistic Effects with Other Compounds

Another study investigated the synergistic effects of N-ethyl-2-[(quinazolin-4-yloxy)acetamide] when combined with Q203 against Mycobacterium tuberculosis. The combination resulted in enhanced bactericidal activity under hypoxic conditions, indicating potential applications in tuberculosis treatment .

Properties

IUPAC Name

N-ethyl-2-(quinazolin-4-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-13-11(17)7-14-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLSRWIQBKRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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